Triperiden free base
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triperiden free base involves the reaction of 1-piperidinepropanol with alpha-phenyl-alpha-tricyclo[2.2.1.0(2,6)]hept-3-yl . The reaction conditions typically include the use of solvents such as acetone and catalysts like BF3·OEt2 . The reaction is carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Triperiden free base undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of Triperiden, which can be used for further chemical modifications .
Scientific Research Applications
Triperiden free base has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes.
Medicine: Investigated for its potential use in treating neurological disorders like Parkinson’s disease.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Biperiden: Another anticholinergic compound used to treat Parkinson’s disease.
Amantadine: An antiviral and antiparkinsonian drug.
Rimantadine: Similar to amantadine, used for treating influenza.
Uniqueness
Triperiden free base is unique due to its specific mechanism of action targeting the haemagglutinin of FPV, which is different from the mechanisms of amantadine and rimantadine . This makes it a valuable compound for research in antiviral therapies.
Properties
CAS No. |
14617-19-7 |
---|---|
Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
1-phenyl-3-piperidin-1-yl-1-(3-tricyclo[2.2.1.02,6]heptanyl)propan-1-ol |
InChI |
InChI=1S/C21H29NO/c23-21(16-7-3-1-4-8-16,9-12-22-10-5-2-6-11-22)20-15-13-17-18(14-15)19(17)20/h1,3-4,7-8,15,17-20,23H,2,5-6,9-14H2 |
InChI Key |
VZBIEBUSGOHPRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(C2C3CC4C2C4C3)(C5=CC=CC=C5)O |
Origin of Product |
United States |
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